3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a methylpiperazinyl group, and a phenyl group attached to a pyridazine ring. Its molecular formula is C16H18ClN3, and it is known for its potential use in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group can be introduced through nucleophilic substitution reactions using 4-methylpiperazine and appropriate leaving groups.
Phenyl Group Addition: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridazine rings.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological pathways.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine
- 3-Chloro-4-(4-methylpiperazin-1-yl)-phenylamine hydrochloride
Uniqueness
3-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the chloro, methylpiperazinyl, and phenyl groups further enhances its potential for diverse applications in scientific research.
Properties
CAS No. |
89868-03-1 |
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Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyridazine |
InChI |
InChI=1S/C15H17ClN4/c1-19-7-9-20(10-8-19)14-11-13(17-18-15(14)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
UUWPDTUTUSJYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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